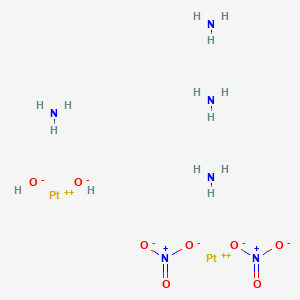
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate is a complex chemical compound with the formula H14N6O8Pt2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is characterized by the presence of platinum ions coordinated with ammine and hydroxyl groups, along with nitrate ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate typically involves the reaction of platinum salts with ammonia and hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The specific reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as filtration, drying, and packaging are incorporated to ensure the quality and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligand substitution reactions can occur, where the ammine or hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or hydrazine are employed.
Substitution: Ligand exchange reactions are facilitated by using excess ligands or by altering the pH and temperature.
Major Products Formed
The major products formed from these reactions include various platinum complexes with different ligands, as well as elemental platinum in the case of complete reduction.
Scientific Research Applications
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs.
Industry: It is used in the production of advanced materials, such as catalysts for fuel cells and other energy-related applications.
Mechanism of Action
The mechanism of action of Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action.
Uniqueness
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate is unique due to its specific ligand arrangement and the presence of both ammine and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62048-58-2 |
|---|---|
Molecular Formula |
H14N6O8Pt2 |
Molecular Weight |
616.3 g/mol |
IUPAC Name |
azane;platinum(2+);dihydroxide;dinitrate |
InChI |
InChI=1S/2NO3.4H3N.2H2O.2Pt/c2*2-1(3)4;;;;;;;;/h;;4*1H3;2*1H2;;/q2*-1;;;;;;;2*+2/p-2 |
InChI Key |
IXHULNKVGKIYJG-UHFFFAOYSA-L |
Canonical SMILES |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[Pt+2].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)

![(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B14169533.png)
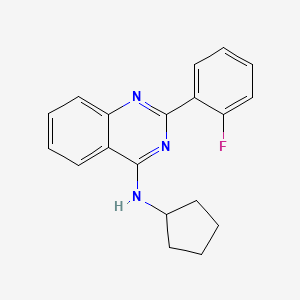
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine](/img/structure/B14169542.png)
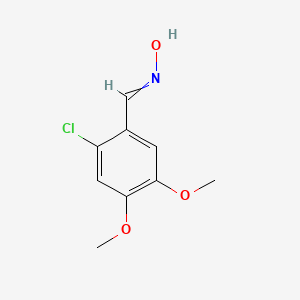
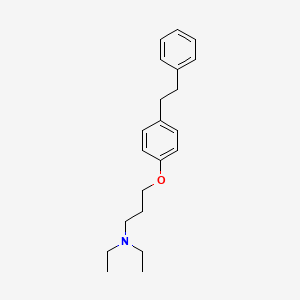
![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)

![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
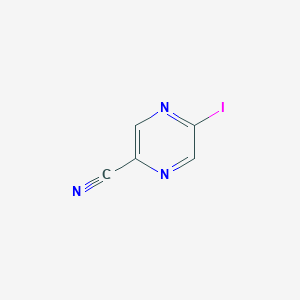


![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
